molecular formula C12H20O10 B1213365 Difructose anhydride IV CAS No. 546-42-9

Difructose anhydride IV

Cat. No.: B1213365
CAS No.: 546-42-9
M. Wt: 324.28 g/mol
InChI Key: WMUHBTATSZQNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difructose anhydride IV is a cyclic disaccharide consisting of two fructose residues. It is obtained from the conversion of levan using the enzyme levan fructotransferase. This compound is rarely found in nature and is recognized as a low-calorie sugar substitute. This compound has been noted for its beneficial effects when consumed, such as promoting mineral absorption and bone growth, improving constipation, and preventing dental decay .

Preparation Methods

Synthetic Routes and Reaction Conditions

Difructose anhydride IV is typically synthesized from levan, a polysaccharide composed of fructose units. The enzyme levan fructotransferase catalyzes the conversion of levan to this compound. This process involves the formation of two reciprocal glycosidic linkages between the fructose units .

Industrial Production Methods

Industrial production of this compound can be achieved through the co-fermentation of recombinant yeast strains. These strains secrete levansucrase from Bacillus subtilis and levan fructotransferase from Arthrobacter ureafaciens. The optimized conditions for this process involve specific concentrations of sucrose and cell ratios, resulting in efficient production yields .

Chemical Reactions Analysis

Types of Reactions

Difructose anhydride IV primarily undergoes enzymatic reactions. The conversion of levan to this compound is catalyzed by levan fructotransferase. This reaction does not involve typical chemical reagents but relies on the enzymatic activity to form the cyclic disaccharide .

Common Reagents and Conditions

The primary reagent used in the synthesis of this compound is levan. The reaction conditions involve the presence of levan fructotransferase, which facilitates the formation of the cyclic structure. The reaction is typically carried out under controlled conditions to optimize enzyme activity and yield .

Major Products Formed

The major product formed from the enzymatic conversion of levan is this compound. This compound is characterized by its cyclic structure and beneficial physiological properties .

Scientific Research Applications

Difructose anhydride IV has several scientific research applications across various fields:

Comparison with Similar Compounds

Difructose anhydride IV is part of a group of compounds known as difructose anhydrides. Other similar compounds include:

    Difructose anhydride I: Formed from inulin conversion, it has similar prebiotic effects.

    Difructose anhydride III: Also derived from inulin, it is known for its beneficial effects on calcium absorption.

    Difructose anhydride V: Another inulin-derived compound with prebiotic properties.

This compound is unique due to its specific enzymatic conversion from levan and its distinct cyclic structure, which contributes to its unique physiological effects and applications .

Properties

IUPAC Name

1,7-bis(hydroxymethyl)-2,8,13,14-tetraoxatricyclo[8.2.1.14,7]tetradecane-5,6,11,12-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-3-11-10(18)8(16)6(22-11)2-20-12(4-14)9(17)7(15)5(21-12)1-19-11/h5-10,13-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUHBTATSZQNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)(OCC3C(C(C(O1)(O3)CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-42-9
Record name Difructose anhydride IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difructose anhydride IV
Reactant of Route 2
Difructose anhydride IV
Reactant of Route 3
Difructose anhydride IV
Reactant of Route 4
Difructose anhydride IV
Reactant of Route 5
Difructose anhydride IV
Reactant of Route 6
Difructose anhydride IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.